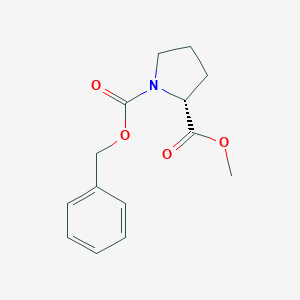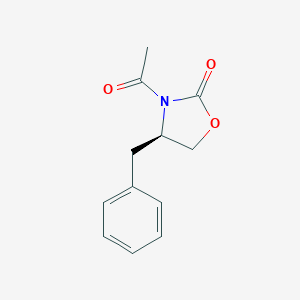
6-Dimethylaminomethyl pinocembrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dimethylaminomethyl pinocembrin (6-DAMP) is a flavonoid compound that has recently gained attention in scientific research. It is a derivative of pinocembrin, which is a flavonoid found in propolis, honey, and other natural sources. 6-DAMP has been studied for its potential therapeutic properties, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 6-Dimethylaminomethyl pinocembrin is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. Research has shown that 6-Dimethylaminomethyl pinocembrin can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition may help to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 6-Dimethylaminomethyl pinocembrin has antioxidant and anti-inflammatory properties, which may help to protect the brain from damage caused by oxidative stress and inflammation. Additionally, 6-Dimethylaminomethyl pinocembrin has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Dimethylaminomethyl pinocembrin in lab experiments is that it is relatively easy to synthesize and purify. Additionally, its neuroprotective properties make it a promising candidate for further research in the field of neuroscience. However, one limitation of using 6-Dimethylaminomethyl pinocembrin is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 6-Dimethylaminomethyl pinocembrin. One area of interest is the potential use of 6-Dimethylaminomethyl pinocembrin in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, researchers are interested in exploring the use of 6-Dimethylaminomethyl pinocembrin in combination with other compounds for enhanced neuroprotective effects. Finally, further research is needed to fully understand the mechanism of action of 6-Dimethylaminomethyl pinocembrin and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-Dimethylaminomethyl pinocembrin involves the reaction of pinocembrin with dimethylaminoethyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 6-Dimethylaminomethyl pinocembrin, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
6-Dimethylaminomethyl pinocembrin has been studied for its potential use in treating various neurological disorders, including Parkinson's disease and Alzheimer's disease. Research has shown that 6-Dimethylaminomethyl pinocembrin has neuroprotective effects, which may help to prevent or slow the progression of these diseases.
Propiedades
Número CAS |
183051-62-9 |
|---|---|
Nombre del producto |
6-Dimethylaminomethyl pinocembrin |
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H19NO4/c1-19(2)10-12-13(20)8-16-17(18(12)22)14(21)9-15(23-16)11-6-4-3-5-7-11/h3-8,15,20,22H,9-10H2,1-2H3/t15-/m0/s1 |
Clave InChI |
YPDOAPAUMDTKKS-HNNXBMFYSA-N |
SMILES isomérico |
CN(C)CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O |
SMILES |
CN(C)CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
SMILES canónico |
CN(C)CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
Otros números CAS |
183051-62-9 |
Sinónimos |
(2S)-6-(dimethylaminomethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)


![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)
![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)







